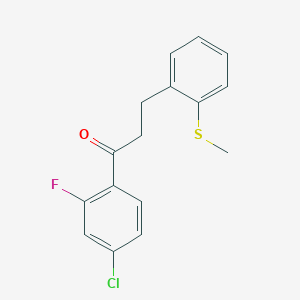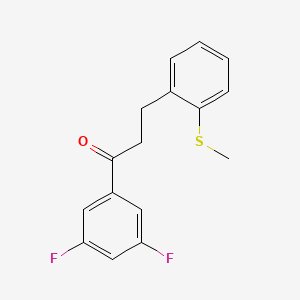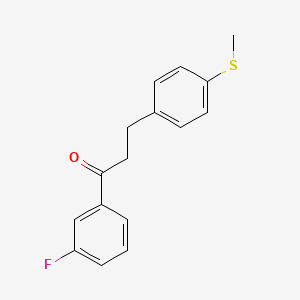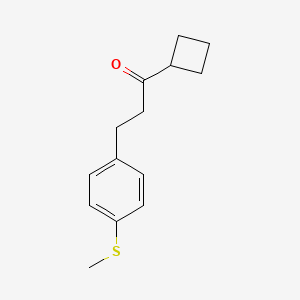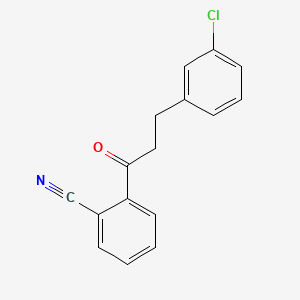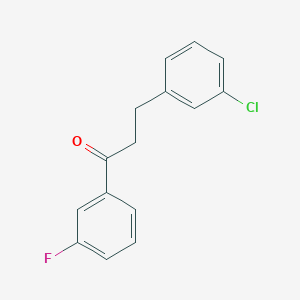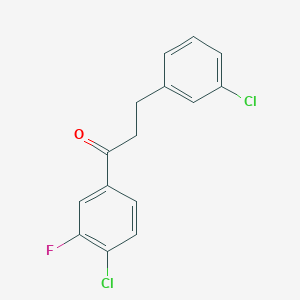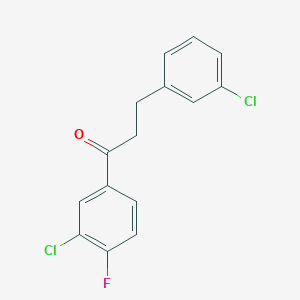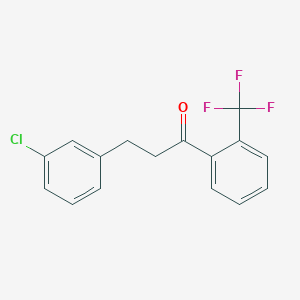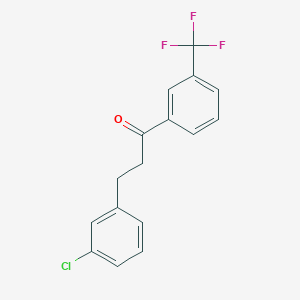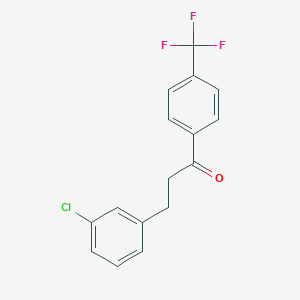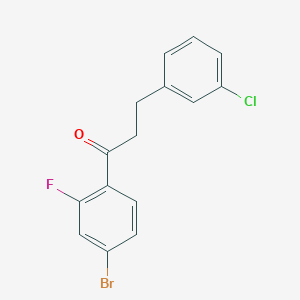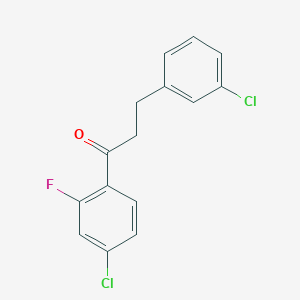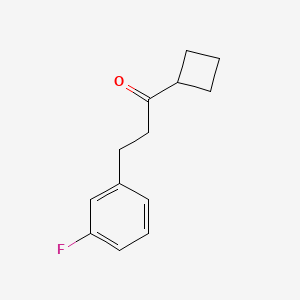
Cyclobutyl 2-(3-fluorophenyl)ethyl ketone
Descripción general
Descripción
Synthesis Analysis
The synthesis of related cyclobutyl ketones can be complex and often requires multiple steps. For instance, the synthesis of 1,3-difunctionalized cyclobutanes, which are structurally related to cyclobutyl 2-(3-fluorophenyl)ethyl ketone, involves a sequential C-H/C-C functionalization strategy starting from cyclobutyl aryl ketones . This process includes the generation of a bicyclo[1.1.1]pentan-2-ol intermediate, followed by a palladium-catalyzed C-C cleavage/functionalization. Although the specific synthesis of cyclobutyl 2-(3-fluorophenyl)ethyl ketone is not detailed, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of cyclobutyl 2-(3-fluorophenyl)ethyl ketone would likely exhibit interesting electronic properties due to the presence of the fluorine atom. Fluorine is highly electronegative, which could influence the reactivity of the ketone group. In related compounds, such as 2,2-difluorovinyl ketones, the presence of fluorine stabilizes carbocations during Friedel-Crafts-type cyclization . This stabilization could also be relevant in the chemical behavior of cyclobutyl 2-(3-fluorophenyl)ethyl ketone.
Chemical Reactions Analysis
Cyclobutyl ketones can participate in various chemical reactions. For example, cyclobutyl ketones have been used in [4 + 2] cycloaddition reactions with aldehydes and ketones, catalyzed by boron trifluoride etherate . Additionally, 2-phenylthiocyclobutyl ketones, which share the cyclobutyl ketone core with the compound of interest, can undergo [2+2] cycloaddition with α,β-unsaturated ketones to yield 1-cyclobutenyl ketones . These reactions highlight the reactivity of the cyclobutyl ketone moiety and suggest potential pathways for further functionalization of cyclobutyl 2-(3-fluorophenyl)ethyl ketone.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutyl 2-(3-fluorophenyl)ethyl ketone can be speculated based on related compounds. The presence of a fluorine atom is known to influence the lipophilicity and metabolic stability of organic molecules, which is significant in medicinal chemistry . The cyclobutyl ring is a strained system, which can impact the compound's reactivity and stability. While the specific properties of cyclobutyl 2-(3-fluorophenyl)ethyl ketone are not provided, studies on similar molecules can offer insights into its behavior under various conditions.
Aplicaciones Científicas De Investigación
Cyclobutyl Derivatives in Organic Synthesis
Research on cyclobutyl derivatives, such as Cyclobutyl 2-(3-fluorophenyl)ethyl ketone, has focused on their potential applications in organic synthesis. For example, Cyclobutyl phenyl sulfoxide has been used in the spiroannelation of cyclopentanone, highlighting the utility of cyclobutyl compounds in synthesizing complex organic structures (Fitjer, Schlotmann, & Noltemeyer, 1995).
Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols
Cyclobutyl compounds have also been used in the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. This process involves the cyclization of 2-(3-hydroxyphenyl)ethyl ketone oximes, demonstrating the versatility of cyclobutyl derivatives in creating pharmacologically relevant structures (Uchiyama, Ono, Hayashi, & Narasaka, 1998).
Ketone and Ketone Ester Synthesis
The synthesis of keto esters, such as 2-(3-Oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester, has been researched using cyclobutyl derivatives. These findings contribute to our understanding of how cyclobutyl compounds can be used in the synthesis of various ketones and keto esters, which are crucial intermediates in many organic reactions (Christoffers, 2003).
Role in Tertiary Arylcarbinyloxyl Radicals
A study on the beta-scission reaction of tertiary arylcarbinyloxyl radicals bearing alpha-cyclobutyl groups revealed how the stability of these radicals is influenced by cyclobutyl groups. This research provides insights into the behavior of cyclobutyl compounds in complex organic reactions (Bietti, Gente, & Salamone, 2005).
Antimicrobial Activity of Benzofuran Derivatives
Cyclobutyl benzofuran derivatives have been synthesized and tested for antimicrobial activity. This study suggests potential applications of cyclobutyl compounds in developing new antimicrobial agents (Koca, Ahmedzade, Cukurovalı, & Kazaz, 2005).
Photoelectron Transfer in Cyclobutyl Ketones
Research on photoelectron transfer (PET) conditions in cyclobutyl ketones has shown substrate-specific cleavage of cyclobutane ketyl radicals. This study provides valuable insights into the photophysical properties of cyclobutyl compounds (Pandey, Rao, Dalvi, & Kumar, 1994).
Reaction Specificity in Organic Synthesis
The specificity of reactions involving cyclobutyl compounds has been explored, highlighting their potential in creating targeted organic products (Franck-Neumann, Miesch, & Barth, 1988).
Safety And Hazards
Propiedades
IUPAC Name |
1-cyclobutyl-3-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c14-12-6-1-3-10(9-12)7-8-13(15)11-4-2-5-11/h1,3,6,9,11H,2,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMFTTFVQWATSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644558 | |
| Record name | 1-Cyclobutyl-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2-(3-fluorophenyl)ethyl ketone | |
CAS RN |
898767-79-8 | |
| Record name | 1-Cyclobutyl-3-(3-fluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclobutyl-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



